molecular formula C20H19ClN2O2 B12529250 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide CAS No. 662159-70-8

4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide

Cat. No.: B12529250
CAS No.: 662159-70-8
M. Wt: 354.8 g/mol
InChI Key: IFUKYWYOJVEEKU-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a phenyl group, and a chlorobutoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-2(1H)-quinolinone, which is then reacted with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone . This intermediate is further reacted with appropriate reagents to introduce the phenyl and carboxamide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting suitable solvents, bases, and temperatures. For example, using potassium carbonate as a base and N,N-dimethylacetamide as a solvent at elevated temperatures can result in good yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core, phenyl group, and chlorobutoxy side chain contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

662159-70-8

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

4-(4-chlorobutoxy)-2-phenylquinoline-8-carboxamide

InChI

InChI=1S/C20H19ClN2O2/c21-11-4-5-12-25-18-13-17(14-7-2-1-3-8-14)23-19-15(18)9-6-10-16(19)20(22)24/h1-3,6-10,13H,4-5,11-12H2,(H2,22,24)

InChI Key

IFUKYWYOJVEEKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C(=C2)OCCCCCl

Origin of Product

United States

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